molecular formula C16H20FN5OS B2485538 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 573941-19-2

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2485538
CAS No.: 573941-19-2
M. Wt: 349.43
InChI Key: TWMXXZLNTQFSSS-UHFFFAOYSA-N
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Description

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a triazole-based acetamide derivative featuring a cyclohexyl substituent at the 5-position of the triazole ring and a 3-fluorophenyl group on the acetamide moiety.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMXXZLNTQFSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 3-fluorophenylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit promising antimicrobial activities. For instance, compounds related to triazole structures have been evaluated for their effectiveness against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Anticancer Activity

The compound has been studied for its anticancer properties. Triazole derivatives have shown potential in inhibiting the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target estrogen receptor-positive breast cancer cells, suggesting that 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide may also possess such capabilities .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase. This makes it a candidate for further development as an anti-inflammatory agent .

Synthesis and Characterization

A recent study focused on synthesizing triazole derivatives similar to this compound using simple reactions with commercially available reagents. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures .

Biological Evaluation

In vitro assays demonstrated that certain synthesized derivatives exhibited significant antimicrobial and anticancer activities against specific cell lines. For example, derivatives showed notable inhibition rates against Gram-positive and Gram-negative bacteria as well as fungal species .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

Key structural analogs differ in substituents at the 4- and 5-positions of the triazole ring, which significantly impact physicochemical properties:

Compound Name Triazole Substituents Molecular Weight Melting Point (°C) Key Features Reference
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide 4-Allyl, 5-pyridin-2-yl 369.416 Not reported Pyridine enhances π-π interactions
VUAA1 (Orco agonist) 4-Ethyl, 5-(3-pyridinyl) ~394.5* Not reported Activates insect odorant receptors
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 4-(4-methoxyphenyl), 5-(tert-butylphenyl) 490.597 Not reported Bulky substituents increase lipophilicity
Target Compound 4-Amino, 5-cyclohexyl ~365.4† Not reported Cyclohexyl may improve metabolic stability -

*Calculated based on molecular formula.
†Estimated based on structural similarity.

  • Cyclohexyl vs.

Fluorophenyl Acetamide Moieties

The 3-fluorophenyl group is conserved across several analogs, including the target compound. Fluorine’s electron-withdrawing effects may stabilize the acetamide bond against hydrolysis and enhance binding affinity to hydrophobic pockets in target proteins . For example:

  • Compound 5j (): A fluorobenzyl-substituted analog demonstrated potent anticonvulsant activity (ED50 = 52.8 mg/kg in scPTZ test), suggesting fluorine’s role in optimizing therapeutic indices .

Biological Activity

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article aims to detail its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4SC_{13}H_{16}N_{4}S, with a molar mass of approximately 272.36 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Triazole derivatives are often evaluated for their antibacterial and antifungal properties. Compounds similar to this one have shown promising results against various microbial strains.
  • Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that triazoles may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of triazole derivatives. For instance:

CompoundActivityReference
4-Amino-5-cyclohexyl-4H-triazoleInhibitory against Mycobacterium tuberculosis
1-(2'-Hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazoleSignificant cytotoxicity against A549 cell lines

These findings suggest that similar compounds may exhibit comparable antimicrobial properties.

Anticancer Mechanisms

The anticancer activity of triazole derivatives has been extensively studied. For example:

  • Cell Line Studies : Various triazole derivatives have been tested on cancer cell lines such as HCT116 and A549. Results indicate significant inhibition of cell growth with IC50 values ranging from 0.067 µM to 49.85 µM depending on the specific derivative and target cell line .
  • Mechanisms of Action : The proposed mechanisms include:
    • Induction of apoptosis through activation of caspases.
    • Inhibition of key signaling pathways involved in cell proliferation (e.g., VEGF signaling).

Case Studies

Recent research has focused on synthesizing and evaluating the biological activities of novel triazole derivatives:

  • Study by Li et al. : Investigated N-substituted triazoles for anticancer activity, reporting a compound with an IC50 value of 4.363 µM against colon cancer cells, demonstrating significant potency compared to standard treatments like doxorubicin .
  • Evaluation by Sun et al. : Synthesized pyrazole-linked thiourea derivatives that showed promising results as CDK2 inhibitors with IC50 values as low as 25 nM .

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